allyl N-(5-methyl-3-isoxazolyl)carbamate
Description
Allyl N-(5-methyl-3-isoxazolyl)carbamate is a carbamate derivative featuring a 5-methyl-substituted isoxazole ring linked to an allyl carbamate group. Carbamates are widely studied for their roles as enzyme inhibitors, particularly acetylcholinesterase (AChE) inhibitors, due to their ability to interact with catalytic sites via hydrogen bonding and hydrophobic interactions .
The compound’s synthesis likely follows methods analogous to those described for related isoxazolyl carbamates, such as the reaction of 5-methyl-3-isoxazolol with allyl chloroformate under basic conditions. Characterization would involve NMR (¹H, ¹³C) and HRMS to confirm purity and structure, as seen in similar syntheses .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
prop-2-enyl N-(5-methyl-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-3-4-12-8(11)9-7-5-6(2)13-10-7/h3,5H,1,4H2,2H3,(H,9,10,11) |
InChI Key |
RYBAUQLBUMLMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Spectral Data for Representative Compounds
Preparation Methods
Nucleophilic Substitution with Allyl Chloroformate
The most widely documented method involves reacting 5-methyl-3-isoxazolamine with allyl chloroformate in the presence of a base. This approach is adapted from analogous syntheses of ethyl and t-butyl carbamate derivatives.
Reaction Conditions and Optimization
-
Solvent : Acetonitrile or dichloromethane are preferred due to their ability to dissolve both hydrophilic and hydrophobic reactants.
-
Base : Triethylamine (TEA) or pyridine is used to neutralize HCl generated during the reaction. Excess base (>1.1 equiv.) improves yields by driving the reaction to completion.
-
Temperature : Reactions are typically conducted at 0–5°C initially, followed by stirring at room temperature for 5–9 hours.
Example Procedure
A solution of 5-methyl-3-isoxazolamine (1.0 mmol) in acetonitrile (10 mL) is cooled to 0°C, followed by sequential addition of TEA (1.1 mmol) and allyl chloroformate (1.05 mmol). The mixture is stirred at room temperature for 8 hours, concentrated under reduced pressure, and purified via column chromatography (ethyl acetate/hexane, 1:2).
Isocyanate-Mediated Carbamate Formation
An alternative route employs the reaction of 5-methyl-3(2H)-isoxazolone with allyl isocyanate under thermal conditions. This method is less common but offers advantages in avoiding chloroformate handling.
Key Steps
-
Activation : 5-Methyl-3(2H)-isoxazolone reacts with allyl isocyanate in a sealed tube at 140°C for 9 hours.
-
Catalyst : Cesium carbonate (10 mg/mmol) enhances reaction efficiency by deprotonating the isoxazolone.
Example Procedure
A mixture of 5-methyl-3(2H)-isoxazolone (2.0 mmol), allyl isocyanate (2.4 mmol), and Cs2CO3 (0.1 equiv.) is heated at 140°C for 9 hours. The crude product is purified via silica gel chromatography.
Yield : 40–60%, with lower yields attributed to side reactions at elevated temperatures.
Comparative Analysis of Synthetic Methods
The table below summarizes critical parameters for the two primary synthetic routes:
| Parameter | Chloroformate Method | Isocyanate Method |
|---|---|---|
| Reaction Time | 5–9 hours | 9 hours |
| Temperature | 0°C → Room temp. | 140°C |
| Yield | 40–78% | 40–60% |
| Purity (HPLC) | >95% | 85–90% |
| Key Advantage | Mild conditions | No chloroformate handling |
| Key Limitation | Sensitive to moisture | High-temperature degradation |
Analytical Characterization and Spectral Data
Post-synthesis characterization relies on spectroscopic techniques to confirm structure and purity.
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃) :
-
¹³C NMR (CDCl₃) :
Mass Spectrometry
Challenges and Optimization Strategies
Side Reactions and Byproduct Formation
Solvent and Base Selection
-
Polar Aprotic Solvents : Acetonitrile outperforms THF in minimizing hydrolysis.
-
Steric Hindrance : Bulky bases (e.g., DIPEA) reduce nucleophilic attack on the allyl group.
Industrial and Scalability Considerations
While lab-scale syntheses use column chromatography, industrial processes employ crystallization for cost-effectiveness. For example, recrystallization from ethyl acetate/hexane (1:4) achieves >90% purity at multi-kilogram scales .
Q & A
Q. What are the optimal synthetic routes for allyl N-(5-methyl-3-isoxazolyl)carbamate, and how can reaction yields be maximized?
Methodological Answer: The synthesis of allyl carbamate derivatives typically involves coupling isoxazole precursors with carbamoyl chloride under basic conditions. A general protocol (Method G) includes:
- Reacting 5-methyl-3-isoxazolol with potassium tert-butoxide in THF to deprotonate the hydroxyl group.
- Adding allyl carbamoyl chloride dropwise at 0–5°C to minimize side reactions.
- Purifying via silica gel flash chromatography (20% ethyl acetate in hexane) .
Key Optimization Factors: - Temperature control : Exothermic reactions may reduce selectivity.
- Solvent choice : THF enhances solubility of intermediates.
- Stoichiometry : Excess carbamoyl chloride (2.5 eq.) improves yields to ~80% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Key peaks include the allyl group (δ 5.8–6.2 ppm, multiplet) and isoxazole protons (δ 6.1–6.3 ppm, singlet) .
- IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis .
Common Pitfalls: - Overlapping signals in crowded aromatic regions require high-field NMR (≥500 MHz) .
- Degradation during HPLC? Stabilize samples at 4°C and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (AChE) or GSK-3β.
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Validation: Compare computational results with in vitro enzyme inhibition assays (IC₅₀ values) .
Q. How should researchers resolve contradictions in stability data for this compound under varying pH conditions?
Methodological Answer:
- Stability Studies :
- Mitigation Strategies:
Q. What strategies are recommended for troubleshooting low yields in scaled-up synthesis?
Methodological Answer:
- Scale-Up Challenges :
- Yield Improvement Tactics:
- Recrystallize intermediates to remove impurities before coupling .
- Replace THF with DMF for better solubility of bulk reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
